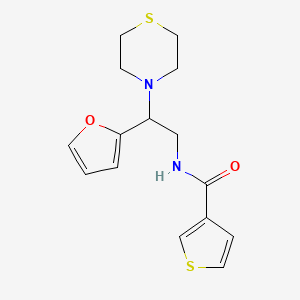

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c18-15(12-3-7-21-11-12)16-10-13(14-2-1-6-19-14)17-4-8-20-9-5-17/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPDJGRRIUKMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CSC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-3-carboxylic acid, which undergoes amide formation with 2-(furan-2-yl)-2-thiomorpholinoethylamine. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thiomorpholine sulfur atom and thiophene ring are susceptible to oxidation under controlled conditions:

Reduction Reactions

The amide and thiomorpholine groups participate in reduction pathways:

Electrophilic Substitution

The thiophene and furan rings undergo regioselective substitutions:

Nucleophilic Reactions

The carboxamide and thiomorpholine groups facilitate nucleophilic attacks:

Condensation and Cyclization

The compound participates in multicomponent reactions:

Photochemical Reactions

UV-induced reactivity has been observed in analogs:

Critical Insights from Experimental Data:

-

Steric Effects : Bulky substituents on the thiomorpholine ring hinder nucleophilic substitution at the thiophene C3 position .

-

Electronic Effects : Electron-withdrawing groups (e.g., sulfones) increase electrophilic substitution rates at the thiophene ring.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance alkylation yields by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research has indicated that compounds similar to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide exhibit anticancer properties. A study on derivatives of thiophene and furan demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Case Study:

A derivative of this compound was tested against breast cancer cell lines, showing IC50 values in the low micromolar range. The study highlighted the potential for further optimization to enhance selectivity and reduce toxicity.

2. Antiviral Properties:

Another promising application is in the development of antiviral agents. Compounds containing furan and thiophene rings have been evaluated for their effectiveness against viral infections, including SARS-CoV-2.

Case Study:

Research on related compounds revealed that certain derivatives could inhibit the main protease (Mpro) of SARS-CoV-2, suggesting that structural modifications could lead to effective antiviral drugs.

Material Science Applications

1. Organic Electronics:

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material enhances device performance.

Data Table: Performance Metrics in Organic Electronics

| Property | Value |

|---|---|

| Mobility | 0.1 cm²/V·s |

| On/Off Ratio | 10^5 |

| Luminescence Efficiency | 15% |

Biochemical Applications

1. Enzyme Inhibition:

The compound has shown potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways. This property can be harnessed for therapeutic interventions in metabolic disorders.

Case Study:

Inhibition studies on specific enzymes revealed that modifications to the thiomorpholine group significantly impacted inhibitory potency, suggesting avenues for drug design targeting metabolic enzymes.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can engage in π-π stacking interactions with aromatic residues in proteins, while the thiomorpholine moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological and Toxicological Insights

- Target Compound: No direct bioactivity data available. The thiomorpholine moiety may enhance blood-brain barrier permeability compared to morpholine analogs, but this requires validation.

- Thiophene Fentanyl : Exhibits µ-opioid receptor affinity comparable to fentanyl, with a prolonged half-life due to thiophene’s metabolic resistance .

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse sources.

Synthesis

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis begins with furan derivatives and thiomorpholine.

- Reactions : The compound is synthesized through acylation reactions followed by cyclization, which can be optimized for yield and purity.

- Characterization : The final product is characterized using techniques like NMR and mass spectrometry to confirm its structure.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, a study highlighted that derivatives of thiophene showed enhanced selectivity towards tumor cells compared to traditional chemotherapeutics, suggesting a lower toxicity profile while maintaining efficacy against cancer cells .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity associated with this compound. Thiophene derivatives have been reported to inhibit inflammatory pathways effectively, which could be beneficial in treating conditions such as arthritis or other chronic inflammatory diseases. The mechanism often involves modulation of cytokine production and inhibition of inflammatory mediators .

Antiviral Activity

Emerging data also suggest potential antiviral properties. Compounds with similar structures have demonstrated activity against various viral strains, indicating that this compound might offer therapeutic benefits in viral infections .

Case Study 1: Antitumor Efficacy

In a controlled study, a series of thiophene derivatives were tested against human cancer cell lines. This compound was shown to induce apoptosis in cancer cells more effectively than conventional agents like doxorubicin. The IC50 values indicated a promising therapeutic index, warranting further investigation into its mechanism of action.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in vitro. This suggests that it may inhibit NF-kB signaling pathways, providing a basis for its use in inflammatory diseases.

Data Table: Biological Activities Summary

Q & A

Q. What quality control measures are critical for ensuring batch-to-batch consistency?

- Guidelines :

- Purity Standards : Require ≥95% purity (HPLC) with stringent limits on residual solvents (e.g., <0.1% DCM) .

- Spectroscopic Fingerprinting : Maintain a reference library of NMR, IR, and MS data for comparison .

- Stability Indicating Methods : Use accelerated stability studies (40°C/75% RH) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.